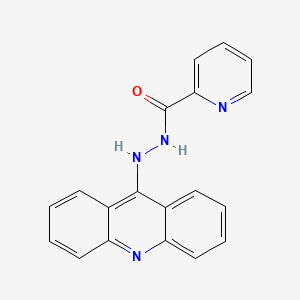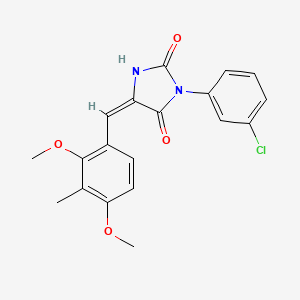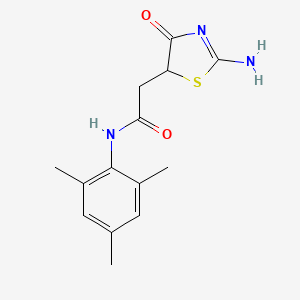![molecular formula C15H17N3O4 B11591236 1-[3-(4-Methyl-3-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B11591236.png)
1-[3-(4-Methyl-3-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[44]NON-2-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[44]non-2-ene core, which is fused with a diazaspiro and oxadiazaspiro moiety The presence of a nitrophenyl group and a methyl group further adds to its chemical diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-methyl-3-nitrobenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the spirocyclic core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The spirocyclic core can be reduced to form a more saturated ring system.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Corresponding amine derivative.
Reduction: Saturated spirocyclic compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The spirocyclic core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-METHYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
- 1,3,5-TRISUBSTITUTED-4,5-DIHYDRO-1H-PYRAZOLES
Uniqueness: 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17N3O4 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
1-[2-(4-methyl-3-nitrophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
InChI |
InChI=1S/C15H17N3O4/c1-10-5-6-12(9-13(10)18(20)21)14-16-17(11(2)19)15(22-14)7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
PYPIERDNOBOELS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C3(O2)CCCC3)C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11591157.png)
![7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11591165.png)

![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11591176.png)
![3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
![5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B11591188.png)
![3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11591192.png)
![ethyl {4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11591195.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-3-propoxybenzamide](/img/structure/B11591211.png)
![prop-2-en-1-yl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591214.png)

![5-[1-(3-Chlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11591226.png)
![2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11591231.png)
